molecular formula C14H7Cl2N3O3 B5752026 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5752026
M. Wt: 336.1 g/mol
InChI Key: NJFKDVLDLZBTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, also known as CNP-OXD, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process involving the reaction of chloronitrobenzene with chlorobenzene, followed by cyclization using a suitable reagent. CNP-OXD has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to possess anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity towards specific targets. 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to possess high selectivity towards COX-2 and topoisomerase II, making it a potential candidate for the development of anti-cancer and anti-inflammatory drugs. However, 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole also has several limitations, including its low solubility in aqueous solutions and its potential toxicity towards normal cells. Further studies are needed to address these limitations and optimize the use of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments.

Future Directions

For the use of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in scientific research include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in various fields.

Synthesis Methods

The synthesis of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves a multi-step process that begins with the reaction of 2-chloro-5-nitrophenyl and 4-chlorophenyl chlorides in the presence of a suitable base, such as potassium carbonate, to yield 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2-dihydro-1,2,4-oxadiazole. This intermediate is then oxidized using a suitable oxidizing agent, such as hydrogen peroxide, to yield 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. The synthesis of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been optimized using various methods, including microwave irradiation and solvent-free conditions, to improve the yield and reduce the reaction time.

Scientific Research Applications

5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been shown to possess anti-microbial activity against various bacterial and fungal strains.

properties

IUPAC Name

5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3/c15-9-3-1-8(2-4-9)13-17-14(22-18-13)11-7-10(19(20)21)5-6-12(11)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFKDVLDLZBTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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